2-(Methylsulfonyl)pyrazine

Description

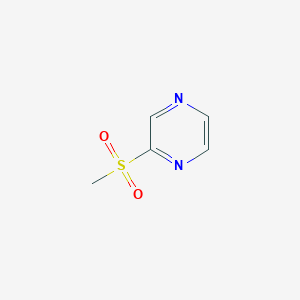

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-10(8,9)5-4-6-2-3-7-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPSMYFBAYHGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303420 | |

| Record name | 2-(methylsulfonyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17075-18-2 | |

| Record name | NSC158297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylsulfonyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 Methylsulfonyl Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactivity Profiles

The 2-(methylsulfonyl)pyrazine system is primed for nucleophilic aromatic substitution (SNAr) reactions due to the presence of the powerful electron-withdrawing sulfonyl group, which activates the pyrazine (B50134) ring towards nucleophilic attack.

Chemoselective Displacement of Sulfonyl vs. Halogen Groups

In heteroaromatic systems, the methylsulfonyl group (–SO₂CH₃) is an excellent leaving group in SNAr reactions, often exhibiting superior reactivity compared to halogen substituents. Studies on analogous 2-sulfonylpyrimidines have demonstrated that the sulfonyl group is significantly more labile than chloro or methylthio groups. For instance, in reactions with thiol nucleophiles, 2-sulfonylpyrimidines react rapidly, while their 2-chloro and 2-methylthio counterparts are far less reactive or completely unreactive under similar conditions. nih.govacs.org

Table 1: Comparative Reactivity of Leaving Groups in SNAr Reactions of Heteroaromatic Compounds

| Leaving Group | Heteroaromatic Ring | Reactivity with Nucleophiles | Reference |

| -SO₂CH₃ | Pyrimidine (B1678525) | High | nih.govacs.org |

| -Cl | Pyrimidine | Low to None | nih.govacs.org |

| -SCH₃ | Pyrimidine | Low to None | nih.govacs.org |

| -SO₂CH₃ | Pyrazine | Inactive (in a specific study) | nih.govacs.org |

Regioselectivity in Pyrazine Ring Substitutions

While specific studies on the regioselectivity of SNAr reactions on this compound are not extensively documented, predictions can be made based on the behavior of similarly substituted pyrazine systems. The methylsulfonyl group is a potent electron-withdrawing group, and its position on the ring will direct the regioselectivity of nucleophilic attack.

In studies of 2-substituted 3,5-dichloropyrazines, it has been shown that a strong electron-withdrawing group at the 2-position directs nucleophilic attack preferentially to the 5-position. This is attributed to the ability of the electron-withdrawing group to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. Therefore, for a monosubstituted this compound, nucleophilic attack would be expected to occur at the positions most activated by the sulfonyl group, which are typically the carbons ortho and para to the activating group. In the case of the pyrazine ring, this would correspond to the C-3, C-5, and C-6 positions. The precise regioselectivity would likely be a complex function of the nucleophile, solvent, and reaction conditions.

Influence of Electronic and Steric Factors on Reaction Outcomes

The outcome of SNAr reactions on this compound is significantly influenced by both electronic and steric factors.

Electronic Factors: The presence of additional electron-withdrawing substituents on the pyrazine ring would be expected to further enhance the rate of nucleophilic substitution by stabilizing the anionic intermediate. Conversely, electron-donating groups would likely retard the reaction. This trend is well-established in the chemistry of sulfonyl-activated heteroaromatics. For example, in the 2-sulfonylpyrimidine series, the introduction of electron-withdrawing groups like nitro or trifluoromethyl can lead to a dramatic increase in reaction rates, by orders of magnitude in some cases. nih.govacs.org

Steric Factors: The steric bulk of both the nucleophile and any substituents on the pyrazine ring can influence the reaction rate and regioselectivity. Bulky nucleophiles may exhibit slower reaction rates and may favor attack at less sterically hindered positions on the pyrazine ring. Similarly, bulky substituents adjacent to the site of potential attack can impede the approach of the nucleophile.

Electrophilic Functionalization of the Pyrazine Core

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further exacerbated by the strongly deactivating methylsulfonyl group. Consequently, this compound is highly resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions under standard conditions. researchgate.net

To facilitate electrophilic attack, activation of the pyrazine ring is necessary. A common strategy for increasing the electron density of the pyrazine ring is through the formation of an N-oxide. Pyrazine N-oxides are more susceptible to electrophilic substitution, with the reaction typically occurring at the carbon atoms adjacent to the N-oxide functionality. youtube.comscripps.edursc.org For a hypothetical this compound N-oxide, electrophilic attack would likely be directed to the positions activated by the N-oxide group, although the deactivating effect of the sulfonyl group would still need to be overcome.

Reactions Involving the Sulfonyl Moiety

Beyond acting as a leaving group, the sulfonyl moiety of this compound can participate in its own set of reactions.

Addition and Elimination Reactions of the Sulfonyl Group

Elimination Reactions (Desulfonylation): The methylsulfonyl group can be removed from the pyrazine ring under certain reductive conditions. This process, known as desulfonylation, can be achieved using various methods, including photoredox catalysis. nih.govnih.govresearchgate.netrsc.orgresearchgate.net For instance, heteroaryl sulfones can undergo desulfonative alkylation under acid-free and redox-neutral conditions, providing a pathway to substituted pyrazines. nih.govrsc.org This type of reaction highlights the utility of the sulfonyl group as a functional handle that can be strategically removed after serving its purpose in activating the ring or directing other transformations.

Addition Reactions: While less common for aryl sulfones compared to other functional groups, the sulfur atom in the sulfonyl group is in a high oxidation state and is electrophilic. In principle, it could be subject to attack by strong nucleophiles, potentially leading to addition or substitution at the sulfur center. However, such reactions are not widely reported for heteroaryl sulfones like this compound, and the more facile SNAr at the pyrazine ring is the dominant reactive pathway for most nucleophiles.

Role as a Leaving Group in Substitution Processes

The this compound molecule is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of both the pyrazine ring nitrogens and the methylsulfonyl group. This activation facilitates the displacement of the methylsulfonyl group by various nucleophiles, establishing it as an effective leaving group.

Early kinetic studies quantitatively demonstrated the high reactivity of the methylsulfonyl group in this capacity. A seminal 1967 study investigated the reaction of this compound with methoxide (B1231860) ions in methanol. The research revealed that the methylsulfonyl group is very readily replaced. nih.gov The reaction proceeds via the typical SNAr mechanism, where the nucleophile (methoxide) attacks the C-2 position of the pyrazine ring, forming a resonance-stabilized Meisenheimer complex. Subsequent departure of the stable methanesulfinate (B1228633) anion leads to the substituted product, 2-methoxypyrazine.

This study provided precise rate constants for the substitution reaction at various temperatures, allowing for the calculation of activation energy. The data underscores the facility of the displacement, highlighting the potent activating effect of the pyrazine ring combined with the excellent leaving group ability of the methylsulfonyl moiety. For comparison, in the related pyridazine (B1198779) series, the methylsulfonyl compound was found to be approximately 90 times more reactive than the corresponding chloro-compound at 40.2°C. nih.gov

Table 1: Kinetic Data for the Reaction of this compound with Methoxide Ions This interactive table summarizes the second-order rate constants (k₂) for the substitution reaction at different temperatures, as reported by Barlin & Brown, 1967. nih.gov

| Temperature (°C) | k₂ (l. mol⁻¹ s⁻¹) |

| 20.0 | 0.0131 |

| 30.1 | 0.0381 |

| 40.2 | 0.104 |

Further research has explored the displacement of the methylsulfonyl group in various amino-substituted azine systems, including pyrazines, by other nucleophiles. Studies have shown that the methylsulfonyl moiety is preferentially displaced by both "soft" nucleophiles, such as aryl-thiols, and "hard" nucleophiles, like aliphatic amines. This versatility underscores its utility as a leaving group in the synthesis of diverse substituted pyrazines. wikipedia.org

Cross-Coupling Reactions and Organometallic Transformations

A comprehensive review of the scientific literature reveals a notable absence of studies detailing the use of this compound as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Negishi, Sonogashira, or Kumada couplings. The existing research on pyrazine cross-coupling predominantly focuses on the use of halopyrazines (e.g., 2-chloropyrazine) as the electrophilic substrate.

Similarly, there are no reported instances of this compound participating in other well-known organometallic transformations where a sulfone group might be involved, such as the Julia-Kocienski olefination. Therefore, within the strict scope of this article focusing solely on this compound, there is no available data to report for this subsection.

Advanced Spectroscopic and Crystallographic Characterization

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For 2-(Methylsulfonyl)pyrazine, the most characteristic absorption bands will be from the sulfonyl (SO₂) group and the pyrazine (B50134) ring. The sulfonyl group is expected to show two strong stretching vibrations: an asymmetric stretch typically in the range of 1350-1300 cm⁻¹ and a symmetric stretch between 1160-1120 cm⁻¹. chemicalbook.com The pyrazine ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N, C=C Stretch (Pyrazine) | 1600 - 1400 | Medium to Strong |

| Asymmetric SO₂ Stretch | 1350 - 1300 | Strong |

| Symmetric SO₂ Stretch | 1160 - 1120 | Strong |

Note: These are predicted values and may differ from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₅H₆N₂O₂S, which corresponds to a molecular weight of approximately 158.18 g/mol . In a mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 158.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the methyl group (•CH₃, 15 Da) to give a fragment at m/z 143, and the loss of the entire sulfonyl group (•SO₂CH₃, 79 Da) leading to a pyrazinyl cation at m/z 79. Further fragmentation of the pyrazine ring would also be observed.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 158 | [M]⁺ |

| 143 | [M - CH₃]⁺ |

| 79 | [M - SO₂CH₃]⁺ |

Note: These are predicted fragmentation patterns and may vary based on the ionization method and conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like pyrazine exhibit characteristic absorptions in the UV region. Pyrazine itself shows a weak n→π* transition around 320 nm and a stronger π→π* transition around 260 nm. The presence of the methylsulfonyl group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption maxima. Therefore, this compound is predicted to absorb at slightly longer wavelengths compared to unsubstituted pyrazine.

X-ray Crystallography for Solid-State Structural Elucidation

While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, the analysis of structurally related compounds provides a clear indication of the data such a study would yield. For instance, the crystallographic analysis of 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e] utexas.eduiucr.orgresearchgate.nettriazine, which also features a methylsulfonyl group on a nitrogen-containing heterocyclic ring system, offers valuable insights. iucr.org The crystal structure of this related molecule was solved and refined, revealing key structural parameters. iucr.org

The study determined that the compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules. iucr.org The space group was identified as C 2/c, and the precise dimensions of the unit cell were calculated. iucr.org Such data is fundamental for understanding the packing efficiency and symmetry within the crystal.

Table 1: Illustrative Crystallographic Data for a Related Sulfonyl-Heterocycle Data for 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e] utexas.eduiucr.orgresearchgate.nettriazine

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₉N₅O₂S |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 17.901 (1) |

| b (Å) | 8.1268 (7) |

| c (Å) | 14.203 (3) |

| β (°) | 103.17 (1) |

| Volume (ų) | 2011.9 (5) |

| Z | 8 |

Source: iucr.org

Other Advanced Spectroscopic Techniques (e.g., EPR)

Beyond crystallography, other spectroscopic methods can probe different aspects of a molecule's character. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique specifically used for studying chemical species that have one or more unpaired electrons, such as free radicals or transition metal complexes. utexas.edu

The application of EPR to the pyrazine family is well-documented, particularly in the study of its radical anions and cations. rsc.orguoc.gr By exposing pyrazine derivatives to γ-rays at low temperatures, researchers can generate their corresponding radical cations, which can then be identified by their EPR spectra. rsc.org

A key finding from such studies on a series of pyrazines is the distinction between two types of radical cations: n(σ)-radicals and π-radicals. rsc.org The type of radical formed is highly dependent on the substituents attached to the pyrazine ring. For mono- and di-methyl derivatives, the spectra indicate large hyperfine coupling to two ¹⁴N nuclei, which is characteristic of an n(σ)-radical cation, where the unpaired electron resides primarily in a non-bonding sigma orbital on the nitrogen atoms. rsc.org However, for pyrazines substituted with strong electron-donating groups like OCH₃ or SCH₃ (a group related to the methylsulfonyl precursor), the spectra are assigned to π-radical cations, indicating that the unpaired electron is delocalized within the aromatic π-system. rsc.org

These studies demonstrate that EPR can provide profound insights into the electronic structure of pyrazine-based radicals, revealing how substituents like the methylsulfonyl group would influence the distribution of the spin density of an unpaired electron. rsc.org The analysis of hyperfine coupling constants provides detailed information about the location of the unpaired electron and the nuclei it interacts with. utexas.eduuoc.gr

Table 2: Summary of EPR Studies on Pyrazine Radicals

| Pyrazine Species | Radical Type | Key EPR Finding |

|---|---|---|

| Pyrazine Radical Anion | π-radical | Spectrum shows hyperfine coupling to ring nitrogens and protons. utexas.edu |

| Mono- and Di-methylpyrazine Radical Cation | n(σ)-radical | Large hyperfine coupling to two ¹⁴N nuclei observed. rsc.org |

| Pyrazine with OCH₃ or SCH₃ Substituents Radical Cation | π-radical | Unpaired electron is delocalized in the π-system. rsc.org |

Source: utexas.edursc.org

Computational and Theoretical Investigations of 2 Methylsulfonyl Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-(methylsulfonyl)pyrazine at the atomic and electronic levels. These calculations offer a detailed view of the molecule's behavior and characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. DFT studies can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are key to understanding the molecule's reactivity and intermolecular interactions.

For this compound, DFT calculations would reveal the electron-withdrawing effect of the methylsulfonyl group on the pyrazine (B50134) ring. This influences the electron density distribution across the molecule, with the sulfonyl group and the nitrogen atoms of the pyrazine ring acting as electronegative centers. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Pyrazine

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -2.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Note: The values in this table are illustrative and representative of typical results for similar heterocyclic compounds, as specific DFT data for this compound is not available in the public domain.

Exploration of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping potential reaction pathways for this compound. By calculating the potential energy surface, researchers can identify stable intermediates and the transition states that connect them. This is crucial for predicting reaction mechanisms, kinetics, and the feasibility of chemical transformations. For instance, in reactions involving nucleophilic aromatic substitution, computational studies can help determine the most likely site of attack on the pyrazine ring and the energy barrier associated with the reaction. The identification of transition state structures and their corresponding energies provides a quantitative measure of the reaction's activation energy.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. For this compound, these predictions can include:

Infrared (IR) Spectra: By calculating the vibrational frequencies, theoretical IR spectra can be generated. This helps in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the characteristic stretches of the S=O and C-S bonds in the methylsulfonyl group, and the vibrations of the pyrazine ring.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts, when compared with experimental data, aid in the structural elucidation of the molecule and the assignment of signals in the NMR spectrum.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. This provides information about the electronic transitions within the molecule and helps in understanding its photophysical properties. Anharmonic vibrational analysis is often essential to accurately associate observed IR spectra with the correct molecular structures of dimers or other complexes. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and interactions of this compound in various environments.

Conformational Analysis and Molecular Dynamics

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the molecule. The rotation around the C-S bond between the pyrazine ring and the sulfonyl group is a key conformational feature. Computational methods can determine the potential energy landscape associated with this rotation, identifying the lowest energy conformers.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's behavior. By simulating the motion of atoms and molecules over time, MD can reveal information about the conformational flexibility, solvent effects, and the dynamic nature of intermolecular interactions. For this compound, MD simulations could be used to study its behavior in a solvent, providing insights into its solvation properties and how it interacts with surrounding molecules.

In Silico Assessment of Chemical Interactions

Computational methods are widely used to assess the potential interactions of a molecule with other chemical species, such as biological macromolecules. ucl.ac.uk This is particularly relevant in the context of drug design and materials science. science.gov For this compound, in silico docking studies could be performed to predict its binding affinity and mode of interaction with a specific protein target. nih.govmdpi.comresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding.

The methylsulfonyl group and the pyrazine nitrogen atoms can participate in hydrogen bonding, which is a critical factor in molecular recognition. The aromatic pyrazine ring can also engage in π-π stacking interactions with other aromatic systems. nih.gov Computational tools can quantify the strength and geometry of these interactions, providing a rational basis for the design of new molecules with desired properties.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to correlate the chemical structure of a compound with its reactivity. mdpi.combohrium.com These models are fundamental in medicinal chemistry and materials science for predicting the behavior of new molecules, thereby guiding synthetic efforts toward compounds with desired properties. mdpi.comnih.gov For heterocyclic compounds like pyrazine derivatives, these studies often employ quantum chemical calculations (like Density Functional Theory, DFT) and statistical methods (like Multiple Linear Regression, MLR) to establish relationships between molecular descriptors and a specific activity or property. science.gov Descriptors can include electronic properties (e.g., orbital energies, charge distribution), steric factors, and hydrophobicity. nih.govscience.gov

While comprehensive QSRR models focused exclusively on this compound are not extensively detailed in the literature, significant insights into its reactivity have been gained from comparative studies with its isomers and other heteroaryl sulfones. A key area of investigation for such compounds is their susceptibility to nucleophilic aromatic substitution (SNAr), a reaction of broad importance. nih.govresearchgate.net

Systematic studies on the reactivity of heteroaryl sulfones as arylating agents for nucleophiles like cysteine have provided direct and crucial data on the structure-reactivity relationship of the pyrazine core. nih.govacs.org In a comprehensive study of 2-sulfonylpyrimidines, which are potent electrophiles, the corresponding pyrazine analogue was synthesized for comparison. nih.gov

The research revealed a striking difference in reactivity: replacement of the pyrimidine (B1678525) ring with a 1,4-pyrazine ring resulted in a complete loss of reactivity toward thiol nucleophiles under the tested conditions. nih.gov This finding highlights the profound impact of the heteroaromatic core structure on the electrophilicity of the carbon atom bearing the methylsulfonyl group. The deactivation is attributed to the electronic properties of the pyrazine ring, where the two nitrogen atoms are in a para arrangement. This arrangement does not activate the C2 position for nucleophilic attack to the same extent as the meta arrangement of nitrogens in the highly reactive pyrimidine ring. nih.gov In control experiments, other related compounds such as 2-chloro and 2-methylthio pyrimidines were also found to be significantly less reactive or completely unreactive compared to the sulfonylated versions, underscoring the superior leaving group ability of the sulfonyl moiety in activated systems. nih.gov

This empirical result is a cornerstone of the SRR for this compound, demonstrating that seemingly minor structural changes—like the position of a nitrogen atom in the aromatic ring—can lead to dramatic shifts in chemical reactivity.

The following table summarizes the observed reactivity of this compound in comparison to its highly reactive pyrimidine isomer in the context of SNAr reactions with thiol nucleophiles.

| Compound | Structure | Heteroaromatic Core | Observed Reactivity with Thiols | Reference |

| 2-(Methylsulfonyl)pyrimidine |  | Pyrimidine | High reactivity, rapid SNAr | nih.gov |

| This compound |  | Pyrazine | No observable reactivity | nih.gov |

Applications of 2 Methylsulfonyl Pyrazine As a Chemical Synthon and Advanced Reagent

Precursor in the Synthesis of Complex Organic Molecules

The pyrazine (B50134) core is a key feature in numerous biologically active compounds. The functionalization of this core is crucial for developing new molecular entities. 2-(Methylsulfonyl)pyrazine serves as a versatile precursor, enabling the introduction of various functionalities onto the pyrazine ring.

Building Block for Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyrazines)

Fused heterocyclic systems, such as imidazo[1,2-a]pyrazines, are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including inhibitory effects on enzymes like VirB11 ATPase. ucl.ac.ukresearchgate.netnih.gov The traditional synthesis of the imidazo[1,2-a]pyrazine (B1224502) core often involves the condensation of an aminopyrazine with an α-halocarbonyl compound. ucl.ac.uk

While heteroaryl sulfones are recognized as effective precursors for building fused systems via SNAr reactions, the reactivity of the heterocyclic core is paramount. In the case of this compound, the pyrazine ring is significantly less activating than other nitrogen-containing heterocycles like pyrimidine (B1678525) or triazine. A systematic study on the reactivity of various heteroaryl sulfones found that replacing a pyrimidine ring with a 1,4-pyrazine ring resulted in a complete shutdown of reactivity toward thiol nucleophiles under the tested conditions. acs.orgchemrxiv.org This lower reactivity profile explains why this compound is less commonly used as a direct building block for fused systems compared to its more reactive sulfonylpyrimidine analogues. The synthesis of imidazo[1,2-a]pyrazines, for instance, typically proceeds through intermediates like 2-amino-3-chloropyrazine (B41553) rather than by displacement of a methylsulfonyl group from the 2-position. nih.gov

Scaffold for the Construction of Diverse Chemical Libraries

The concept of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with multiple biological targets—is central to the construction of chemical libraries for drug discovery. nih.gov Heterocycles bearing multiple, differentially reactive leaving groups are ideal for this purpose. For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) is a well-established scaffold where the chloride and sulfone groups can be selectively displaced by different nucleophiles under varying conditions, allowing for the rapid generation of diverse molecular libraries. nih.govresearchgate.net

Following this principle, pyrazine-based scaffolds offer an alternative framework. The compound 2-chloro-6-(methylsulfonyl)pyrazine has been utilized as an electrophile in chemoselective SNAr reactions. researchgate.net The differential reactivity between the chloro and methylsulfonyl groups allows for a programmed, stepwise introduction of substituents. A primary aliphatic amine, for instance, could selectively displace the sulfone group, leaving the chloride available for a subsequent functionalization, such as a transition-metal-catalyzed cross-coupling reaction. This modular approach enables the construction of highly diverse chemical libraries centered on the pyrazine core, starting from a single, versatile building block.

Role in Non-Traditional Chemical Transformations

Beyond its use as a structural scaffold, this compound and related compounds are investigated for their roles in specialized chemical reactions, particularly in the field of bioconjugation.

Participation in Metal-Free Cysteine Arylation Reactions

The selective modification of proteins is a powerful tool in chemical biology and drug development. Cysteine, with its highly nucleophilic thiol side chain, is a prime target for such modifications. acs.org Heteroaryl sulfones have recently gained prominence as reagents for the metal-free S-arylation of cysteine residues under mild, aqueous conditions. acs.orgnih.gov The reaction proceeds via an SNAr mechanism, where the cysteine thiol attacks the electron-deficient carbon bearing the sulfone leaving group, forming a stable carbon-sulfur bond. chemrxiv.org

The reactivity of these heteroaryl sulfones can be precisely controlled by modifying the heterocyclic core. Structure-reactivity studies have demonstrated that the nature of the heterocycle has a profound effect on reaction rates. acs.org While 2-sulfonylpyrimidines are highly effective and tunable cysteine arylation agents, the pyrazine analogue displays significantly diminished reactivity. acs.orgchemrxiv.org One major study that assembled and tested a library of over 40 sulfonylated heterocycles reported that replacing the pyrimidine ring with a 1,4-pyrazine (to give this compound) "completely switched off reactivity" towards the model thiol glutathione. acs.org This finding highlights the critical role of the electronic properties of the heterocyclic system in activating the sulfone for nucleophilic displacement.

Table 1: Comparative Reactivity of Heteroaryl Sulfones in Cysteine Arylation This table is generated based on qualitative and quantitative findings reported in the literature. acs.orgnih.gov

| Compound Class | Heterocyclic Core | General Reactivity with Thiols | Notes |

|---|---|---|---|

| 2-Sulfonylpyrimidines | Pyrimidine | High and Tunable | Reactivity can be modulated over 9 orders of magnitude by adding electron-withdrawing or -donating groups. acs.orgchemrxiv.org |

| 2-Methylsulfonylbenzothiazole (MSBT) | Benzothiazole | High | A well-established, reactive agent for cysteine arylation. acs.org |

| This compound | Pyrazine | Very Low / Inactive | The pyrazine core does not sufficiently activate the sulfone for displacement by thiols under typical conditions. acs.org |

| 2,4-dimethoxy-6-(methylsulfonyl)-1,3,5-triazine | Triazine | Extremely High | Drastically increased reactivity; compound is unstable and hydrolyzes rapidly in aqueous buffer. acs.org |

Development of "Thio-Click" Reagents

"Thio-click" chemistry refers to reactions that are rapid, selective, and high-yielding for the modification of thiol groups under biocompatible conditions. Heteroaryl sulfones have been explored as a class of "thio-click" reagents due to their preferential selectivity for cysteine over other amino acids. acs.orgnih.gov Unlike common reagents like maleimides, they form highly stable thioether linkages that are not prone to retro-Michael reactions or thiol exchange. acs.org

While highly reactive compounds like 2-sulfonylpyrimidines and 2-methylsulfonylbenzothiazole are excellent examples of this class of reagents, the utility of this compound in this context is limited by its inherent lack of reactivity. acs.org The "thio-click" designation relies on a rapid and efficient reaction, a criterion that this compound does not meet based on current research findings. acs.org Therefore, while it belongs to the broader family of heteroaryl sulfones, it is not considered an effective "thio-click" reagent itself.

Utilization in Catalysis and Material Science

The application of this compound as a direct component in catalysis or material science is not extensively documented in current literature. While the parent compound, 2-methylpyrazine (B48319), is a known product of catalytic dehydrocyclization processes, this involves its synthesis rather than its use as a catalytic component. mdpi.com Similarly, other complex heterocyclic systems containing sulfonyl groups, such as (4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine, have been noted for potential applications in material science, but these are structurally distinct from this compound. The primary value of this compound remains in the domain of synthetic organic chemistry as a potential, albeit relatively unreactive, building block.

Intermediate in the Synthesis of Agrochemicals and Industrial Chemicals

The chemical scaffold of this compound is a significant structural motif in the development of modern agrochemicals. The inherent chemical properties of the pyrazine ring, combined with the electron-withdrawing nature and excellent leaving group potential of the methylsulfonyl moiety, make this compound and its derivatives valuable intermediates in the synthesis of potent herbicides and fungicides. Research in this area often focuses on creating complex molecules where the pyrazine core is linked to other heterocyclic or aromatic systems to modulate biological activity.

In the realm of herbicide development, patent literature extensively documents the use of pyrazine derivatives as key building blocks. For instance, herbicidally active pyridyl- and pyrimidyl-pyrazine derivatives have been synthesized, where various substituents, including alkylsulfonyl groups like methylsulfonyl, are incorporated onto the pyrazine ring. google.com These compounds are designed to target specific biological pathways in weeds, offering new solutions for crop protection. The synthesis of these complex herbicides often involves multi-step processes where a pyrazine intermediate is strategically functionalized. google.comgoogleapis.com

One patented method for creating such herbicidal compounds involves the displacement of a leaving group on the pyrazine ring, a role for which the methylsulfonyl group is well-suited. google.com The general synthetic strategies can include linking the pyrazine ring to another heteroaromatic ring via cross-coupling reactions, followed by the introduction or modification of other functional groups. googleapis.com

While direct public research on this compound as a standalone commercial intermediate is not extensively detailed, the utility of analogous structures is well-established. For example, 4,6-dimethoxy-2-methylsulfonylpyrimidine is a crucial intermediate in the production of pyrimidinyloxybenzoic acid herbicides such as bispyribac (B138428) sodium and pyribenzoxim. asianpubs.org These herbicides are known inhibitors of acetolactate synthase (ALS), effectively controlling a wide range of weeds in rice crops. asianpubs.org The synthesis of this pyrimidine intermediate involves the oxidation of its methylthio precursor, a common method for generating the reactive sulfonyl group. asianpubs.org This parallel highlights the industrial relevance of the methylsulfonyl-heterocycle framework.

In fungicide research, pyrazine-based structures are also prominent. The novel fungicide pyraziflumid, for example, is characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) group. nih.gov Its discovery underscores the value of the pyrazine core in designing new succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides that exhibit a broad spectrum of activity against various plant diseases. nih.gov While not containing a methylsulfonyl group itself, the synthetic pathways for such compounds demonstrate the modular nature of pyrazine chemistry in agrochemical development. nih.gov

Furthermore, derivatives like 2-bromo-5-(methylsulfonyl)pyrazine (B1379046) are synthesized as intermediates for more complex molecules. The bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures for screening in agrochemical and other industrial applications.

The table below summarizes key intermediates and their roles in the synthesis of agrochemicals, based on patent literature and research findings.

| Intermediate Compound | Target Compound Class | Application/Role | Key Synthesis Step |

| Pyridyl-/Pyrimidyl-pyrazine derivatives with alkylsulfonyl substituents | Herbicides | Control of undesirable plant growth in crops. | Introduction of the sulfonyl group or displacement of a leaving group on the pyrazine ring. google.com |

| 4,6-Dimethoxy-2-methylsulfonylpyrimidine | Herbicides (e.g., Bispyribac sodium) | Acetolactate synthase (ALS) inhibitor for weed control in rice. | Oxidation of 4,6-dimethoxy-2-methylthiopyrimidine. asianpubs.org |

| 3-(Trifluoromethyl)pyrazine-2-carboxylate | Fungicides (e.g., Pyraziflumid) | Broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide. | Condensation with a substituted biphenyl (B1667301) amine. nih.gov |

| 2-Bromo-5-(methylsulfonyl)pyrazine | General Agrochemical Synthesis | A versatile building block for creating diverse molecular structures. | Synthesized from precursors like 2-bromo-5-substituted pyrazines for further coupling reactions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(methylsulfonyl)pyrazine, and how can reaction conditions be optimized for purity and yield?

- Methodology : The synthesis of sulfonyl-substituted pyrazines typically involves coupling sulfonyl chlorides with pyrazine derivatives. For example, sulfalene synthesis (a sulfonamide-pyrazine analog) involves reacting 4-acetylaminobenzenesulfonyl chloride with 3-amino-2-methoxypyrazine under controlled pH and temperature . For this compound, methylsulfonyl chloride could be reacted with 2-aminopyrazine, followed by deprotection and purification via column chromatography. Key parameters include solvent choice (e.g., THF or DMF), stoichiometric ratios, and reaction time (typically 12–24 hours).

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structurally similar compounds?

- Methodology :

- 1H-NMR : The methylsulfonyl group (-SO2CH3) appears as a singlet at ~3.3 ppm. Pyrazine ring protons resonate between 8.5–9.5 ppm, with splitting patterns dependent on substitution .

- IR : Strong absorptions at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group. Pyrazine ring vibrations occur at ~1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 158 (C5H6N2O2S) and fragmentation patterns (e.g., loss of SO2 or CH3) aid identification .

Q. What are the preliminary biological screening protocols for assessing antimicrobial activity of this compound?

- Methodology :

- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zones of inhibition measured after 24 hours.

- MIC Determination : Broth dilution methods to quantify minimum inhibitory concentrations (MICs).

- Antifungal Screening : Use C. albicans or A. niger on Sabouraud dextrose agar.

- Positive Controls : Compare with sulfamethoxazole or fluconazole .

Advanced Research Questions

Q. How do electronic transitions and vibrational couplings in this compound influence its UV-Vis and resonance Raman spectra?

- Methodology :

- Computational Modeling : Use density functional theory (DFT) to simulate S0→S1/S2 electronic transitions and vibrational modes. Compare with experimental UV-Vis absorption maxima (~260–280 nm) .

- Resonance Raman Spectroscopy : Excitation at 266 nm enhances signals from the sulfonyl and pyrazine moieties. Time-resolved techniques (TR³) can track charge transfer dynamics, as demonstrated in ruthenium-pypz complexes .

- Key Findings : Strong coupling between the sulfonyl group and pyrazine ring alters Franck-Condon progressions, affecting spectral line shapes .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonyl-pyrazine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methylsulfonyl vs. sulfonamide) and correlate with bioassay results.

- Meta-Analysis : Compare datasets across studies, controlling for variables like bacterial strain variability or compound purity (e.g., Patel et al. report MIC variations due to substituent position ).

- Docking Studies : Use AutoDock or Schrödinger to predict binding affinities to target enzymes (e.g., dihydropteroate synthase for antimicrobial activity) .

Q. How can multiconfiguration time-dependent Hartree (MCTDH) methods simulate nonadiabatic dynamics in excited-state this compound?

- Methodology :

- Model Hamiltonian : Construct a 24-mode Hamiltonian to include all vibrational degrees of freedom, as done for pyrazine’s S2 state dynamics .

- Wave Packet Propagation : Simulate nuclear motion post-excitation to track intersystem crossing (ISC) rates between S2 and S1 states.

- Benchmarking : Compare computed absorption spectra (peak positions, widths) with experimental data to validate model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.